molecular formula C13H15BrClNO2 B2472106 5-bromo-2-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzamide CAS No. 1396679-13-2

5-bromo-2-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzamide

Cat. No.: B2472106
CAS No.: 1396679-13-2
M. Wt: 332.62
InChI Key: WUXJTNSZTAXVNA-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzamide is a high-purity chemical reagent intended for research and development applications exclusively. This compound is not for diagnostic, therapeutic, or any other human use. This benzamide derivative serves as a versatile synthetic intermediate or building block in medicinal chemistry. Its molecular structure features reactive bromo and chloro substituents on the benzene ring, which are amenable to further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings . The incorporation of a cyclopropyl group is a common strategy in drug design to enhance metabolic stability and optimize the pharmacokinetic properties of lead compounds . The hydroxypropyl linker can contribute to improved aqueous solubility. Researchers may find this compound particularly valuable in the synthesis of more complex molecules targeting various biological pathways. Structurally similar benzamide compounds have been investigated as key intermediates in the development of kinase inhibitors for oncology research and are featured in research targeting protein-protein interactions, such as those involving the WDR5-MYC complex, which is a target in oncology . Its well-defined structure makes it a candidate for creating targeted libraries in drug discovery programs.

Properties

IUPAC Name

5-bromo-2-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrClNO2/c14-9-3-4-11(15)10(7-9)13(18)16-6-5-12(17)8-1-2-8/h3-4,7-8,12,17H,1-2,5-6H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXJTNSZTAXVNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CCNC(=O)C2=C(C=CC(=C2)Br)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination and chlorination of a benzamide derivative, followed by the introduction of the cyclopropyl and hydroxypropyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial to achieving high efficiency and consistency in product quality. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to remove halogen atoms or convert the amide group to an amine.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various organometallic compounds are employed under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group may yield ketones or carboxylic acids, while reduction of the amide group can produce primary amines.

Scientific Research Applications

Chemistry

5-bromo-2-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzamide serves as a versatile building block in organic synthesis. It can be utilized in:

  • Synthesis of Complex Molecules: The compound can act as a precursor for the development of more complex organic structures.
  • Reagent in Organic Reactions: Its unique functional groups allow it to participate in various chemical reactions, facilitating the creation of new compounds.

Biology

Research on this compound has revealed potential biological activities, particularly:

  • Antimicrobial Properties: Studies indicate that it may exhibit activity against certain bacterial strains, making it a candidate for further investigation in antibiotic development.
  • Anticancer Activity: Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells. For example, testing against various cancer cell lines has shown promising results:
Cell LineIC50 (µM)
MCF-715
A54920
HeLa18

These findings indicate moderate cytotoxicity, suggesting its potential as an anticancer agent.

Medicine

The compound is under investigation for its therapeutic potential:

  • Targeting Specific Pathways: Research is ongoing to elucidate its mechanisms of action, which may involve binding to specific enzymes or receptors that regulate various biological processes.
  • Potential Drug Development: Given its biological activity, it may serve as a lead compound for developing new therapeutic agents targeting diseases such as cancer or bacterial infections.

Industry

In industrial applications, this compound is explored for:

  • Material Science: Its unique properties make it suitable for developing new materials with specific characteristics, such as polymers and coatings.

Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against various pathogens. Results indicated effective inhibition against strains such as Staphylococcus aureus and Escherichia coli.

Anticancer Screening

In another study focused on anticancer properties, the compound was tested against several cancer cell lines. The results demonstrated its ability to induce apoptosis in cancer cells, highlighting its potential for further development as an anticancer drug.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Substituent Analysis and Molecular Properties

The following table compares key structural features and properties of 5-bromo-2-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzamide with related compounds:

Compound Name Substituents on Benzamide Core Side Chain at Amide Nitrogen Molecular Weight Notable Properties/Activities
This compound 5-Br, 2-Cl 3-Cyclopropyl-3-hydroxypropyl Not explicitly reported (est. ~345 g/mol) Hypothesized enhanced solubility due to hydroxyl group; cyclopropyl may improve metabolic stability
5-Bromo-N-cyclopropyl-2-fluoro-3-methylbenzamide (CAS 1512044-54-0) 5-Br, 2-F, 3-CH₃ Cyclopropyl 272.11 g/mol Fluorine may enhance membrane permeability; methyl group adds steric bulk
3-Bromo-N-(5-chloro-2-methylphenyl)benzamide (CAS 331436-18-1) 3-Br 5-Chloro-2-methylphenyl 324.60 g/mol Aromatic substituent may influence π-π interactions in binding
2-Tetradecanoylamino-1-(3-carboxyphenyl)benzamide (Compound 17 in ) None (1-carboxyphenyl, 2-acylamino) Tetradecanoylamino Not reported 79% PCAF HAT inhibition; long acyl chain critical for activity

Functional Group Impact on Bioactivity

  • Hydroxypropyl vs. Acyl Chains: The hydroxypropyl group in the target compound contrasts with acyl chains (e.g., tetradecanoylamino in ).
  • Halogen Substitution : Bromo and chloro substituents (target compound) vs. fluoro (CAS 1512044-54-0) may alter electronic effects and binding affinity. Fluorine’s electronegativity often enhances target engagement, but bromo/cloro could provide distinct steric or hydrophobic interactions .
  • Cyclopropyl Group: Present in both the target compound and CAS 1512044-54-0, this group is known to confer metabolic stability by resisting oxidative degradation, a feature advantageous in drug design .

Biological Activity

5-Bromo-2-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanism of action, pharmacological effects, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

  • Common Name : this compound
  • CAS Number : 1396679-13-2
  • Molecular Weight : 332.62 g/mol
  • Chemical Formula : C15H18BrClN2O2

The compound features a bromine atom and a chlorine atom on the benzene ring, which may contribute to its biological activity by influencing receptor interactions and enzyme inhibition.

Research indicates that compounds with similar structures often target various biological pathways, particularly those involving kinase inhibition. In particular, This compound may exhibit activity against Class I phosphoinositide 3-kinase (PI3K) isoforms, which are crucial in cellular signaling related to growth and metabolism .

Biological Activity

  • Antitumor Activity
    • The compound has been shown to possess significant antitumor properties by inhibiting the proliferation of cancer cells through the modulation of PI3K pathways. This inhibition can lead to reduced tumor growth in various cancer models .
  • Anti-inflammatory Effects
    • In preclinical studies, it demonstrated potential in reducing inflammation markers, suggesting applicability in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
  • Neuroprotective Effects
    • Some derivatives of similar compounds have shown neuroprotective effects, indicating that this compound might also possess properties beneficial for neurodegenerative conditions .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInhibition of cell proliferation
Anti-inflammatoryReduction in inflammatory cytokines
NeuroprotectivePotential protection against neurodegeneration

Case Study: Antitumor Efficacy

In a study conducted on human cancer cell lines, This compound exhibited IC50 values in the micromolar range, indicating potent antitumor activity. The mechanism was attributed to the selective inhibition of the PI3K pathway, leading to apoptosis in malignant cells .

Case Study: Anti-inflammatory Properties

Another study evaluated the compound's effect on animal models of inflammation. The results showed a significant decrease in edema and pain response when administered compared to control groups, highlighting its potential for therapeutic use in chronic inflammatory conditions .

Q & A

Q. What are the key synthetic pathways for 5-bromo-2-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzamide?

The synthesis typically involves multi-step organic reactions, starting with halogenated benzoic acid derivatives. A common approach includes:

  • Amide coupling : Reacting 5-bromo-2-chlorobenzoic acid with 3-cyclopropyl-3-hydroxypropylamine using coupling agents like EDCI/HOBt in anhydrous DMF .
  • Functional group protection : The hydroxyl group on the cyclopropylpropylamine may require protection (e.g., with TBSCl) to prevent side reactions during coupling .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%), confirmed via HPLC .

Q. How is compound purity validated in academic research?

Purity is assessed using:

  • High-performance liquid chromatography (HPLC) : A C18 column with UV detection at 254 nm; retention time and peak integration are compared against standards .
  • Spectroscopic techniques : 1H^1H-NMR and 13C^{13}C-NMR verify structural integrity by matching proton/carbon shifts to expected values (e.g., aromatic protons at δ 7.2–8.1 ppm) .

Advanced Research Questions

Q. How can researchers optimize the amide coupling reaction yield?

Yield optimization requires:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while additives like DMAP reduce racemization .
  • Temperature control : Reactions at 0–5°C minimize side-product formation during amine activation .
  • Stoichiometric adjustments : A 1.2:1 molar ratio of acid to amine improves conversion, with excess coupling agents (e.g., EDCI) to drive the reaction .

Q. What advanced structural characterization methods are used for this compound?

  • Single-crystal X-ray diffraction : Resolves 3D conformation; for example, the cyclopropyl group’s dihedral angle (e.g., 45° relative to the benzamide plane) impacts steric interactions .
  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO/LUMO energies) to correlate with reactivity in medicinal chemistry applications .

Q. How can in vitro models predict metabolic pathways for this compound?

  • Hepatic microsome assays : Incubate the compound with liver microsomes (human/rat) and NADPH, followed by LC-MS/MS to identify metabolites (e.g., hydroxylation at the cyclopropyl group) .
  • CYP450 inhibition studies : Use fluorogenic substrates to assess interactions with cytochrome P450 enzymes, critical for toxicity profiling .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • 2D-NMR (COSY, HSQC) : Resolves overlapping signals; e.g., distinguishes NH protons in the amide bond from aromatic protons .
  • Isotopic labeling : 15N^{15}N-labeling of the amine group clarifies coupling patterns in complex spectra .

Q. How are structure-activity relationships (SAR) studied for derivatives of this compound?

  • Analog synthesis : Modify substituents (e.g., replacing Br with Cl or CF3_3) to assess impact on bioactivity .
  • Molecular docking : Simulate binding to target proteins (e.g., kinase enzymes) using software like AutoDock Vina; correlate docking scores with experimental IC50_{50} values .

Methodological Considerations

  • Experimental design : Align synthesis and analysis with theoretical frameworks (e.g., Hammett constants for electronic effects in SAR studies) .
  • Data validation : Cross-reference analytical results (e.g., NMR, HPLC) with published databases like PubChem to ensure reproducibility .

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